3-bromo-N-cyclohexylbenzamide

Organic Synthesis Process Chemistry Solid-State Characterization

Procure high-purity 3-bromo-N-cyclohexylbenzamide (CAS 59507-55-0), differentiated by its meta-bromo substitution pattern essential for Suzuki-Miyaura cross-coupling and CNS SAR studies. Its LogP (3.90) and PSA (29.1 Ų) are tailored for drug-likeness, distinct from para-isomers or non-brominated analogs. The 95% synthetic yield ensures cost-effective gram-scale supply for reliable late-stage functionalization.

Molecular Formula C13H16BrNO
Molecular Weight 282.18 g/mol
CAS No. 59507-55-0
Cat. No. B1363932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-cyclohexylbenzamide
CAS59507-55-0
Molecular FormulaC13H16BrNO
Molecular Weight282.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C13H16BrNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16)
InChIKeyVRUMXGVWUFXLAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-cyclohexylbenzamide (CAS 59507-55-0): A Versatile Brominated Benzamide Building Block for Medicinal Chemistry and Organic Synthesis


3-Bromo-N-cyclohexylbenzamide (CAS 59507-55-0) is a benzamide derivative characterized by a bromine atom at the meta position of the phenyl ring and a cyclohexyl group attached to the amide nitrogen . With a molecular formula of C13H16BrNO and a molecular weight of 282.18 g/mol, this compound is a white crystalline solid with a melting point of 166-168°C and a predicted boiling point of 402.1°C . Its structural features—the bromine atom, the amide linkage, and the hydrophobic cyclohexyl group—make it a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science .

Why Generic Substitution of 3-Bromo-N-cyclohexylbenzamide with In-Class Analogs is Scientifically Invalid


Substituting 3-bromo-N-cyclohexylbenzamide (CAS 59507-55-0) with a generic analog, such as its para-substituted isomer 4-bromo-N-cyclohexylbenzamide (CAS 223553-87-5) or the non-brominated parent N-cyclohexylbenzamide (CAS 1759-68-8), is not valid due to fundamental differences in physicochemical properties and synthetic utility [1]. The meta-bromine substitution pattern imparts a distinct electronic and steric profile compared to the para-isomer, influencing reactivity in cross-coupling reactions like Suzuki-Miyaura couplings [2]. Furthermore, the presence of the bromine atom significantly alters the compound's lipophilicity (LogP 3.90) and polar surface area (PSA 29.1 Ų) relative to the non-brominated analog, directly impacting solubility, membrane permeability, and overall drug-likeness . These differences are not interchangeable and necessitate the specific procurement of the meta-bromo derivative for defined synthetic routes or structure-activity relationship (SAR) studies.

Quantitative Differentiation of 3-Bromo-N-cyclohexylbenzamide (CAS 59507-55-0) from Closest Analogs


Superior Solid-State Handling: Melting Point Advantage vs. Non-Brominated Parent

3-Bromo-N-cyclohexylbenzamide exhibits a melting point of 166-168°C, which is approximately 20°C higher than that of its non-brominated parent compound, N-cyclohexylbenzamide (146-147°C) . This higher melting point is indicative of enhanced crystallinity and greater thermal stability, which can be advantageous for purification, storage, and handling in a laboratory or production setting .

Organic Synthesis Process Chemistry Solid-State Characterization

Enhanced Lipophilicity and Potential Membrane Permeability vs. Non-Brominated Analog

The calculated LogP (partition coefficient) for 3-bromo-N-cyclohexylbenzamide is 3.90, which is significantly higher than the value of 2.95 reported for the non-brominated parent N-cyclohexylbenzamide [1]. This increase of 0.95 LogP units (representing an approximately 9-fold increase in lipophilicity on a logarithmic scale) suggests enhanced passive membrane permeability, a critical parameter in drug discovery [2].

Medicinal Chemistry ADME Prediction Drug Design

Verified Synthetic Accessibility with High Reported Yield for Laboratory-Scale Preparation

A validated synthetic procedure for 3-bromo-N-cyclohexylbenzamide reports a high yield of 95% (2.43 g) from the reaction of 3-bromobenzoyl chloride with cyclohexylamine in dichloromethane using triethylamine as a base at room temperature for 2 hours [1]. This high-yielding, straightforward protocol, which utilizes readily available starting materials and mild conditions, contrasts with the often lower or unreported yields for alternative synthetic routes to other substituted benzamides [2].

Organic Synthesis Process Chemistry Laboratory Protocols

Regioisomeric Distinction: Unique Meta-Bromo Substitution Pattern for Specific Cross-Coupling Applications

The presence of a bromine atom at the meta (3-) position of the phenyl ring is a key differentiating feature from its more common para-substituted isomer, 4-bromo-N-cyclohexylbenzamide . The meta-substitution pattern results in a different electronic distribution and steric environment on the aromatic ring, which can significantly alter the regioselectivity and efficiency of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, compared to the para-isomer [1]. This regioisomeric control is critical for constructing specific molecular architectures where a meta-linked substituent is required for desired biological or material properties.

Suzuki Coupling Cross-Coupling Medicinal Chemistry

High-Value Application Scenarios for 3-Bromo-N-cyclohexylbenzamide Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Meta-Substituted Drug Candidates

The meta-bromo substituent in 3-bromo-N-cyclohexylbenzamide is a valuable handle for Suzuki-Miyaura cross-coupling reactions, enabling the construction of diverse meta-substituted biaryl libraries [1]. The compound's favorable lipophilicity (LogP 3.90) and polar surface area (PSA 29.1 Ų) further support its use as a core scaffold in early-stage drug discovery programs targeting CNS or other therapeutic areas where moderate lipophilicity and membrane permeability are desired . The high synthetic yield (95%) makes it economically viable for producing gram-scale quantities for SAR exploration [2].

Chemical Biology: Design of Novel Chemical Probes and Affinity Reagents

As a brominated benzamide building block, 3-bromo-N-cyclohexylbenzamide can be employed to synthesize chemical probes for target identification and validation studies [1]. The bromine atom allows for further functionalization, such as conversion to an organometallic species for late-stage diversification or incorporation into photoaffinity labeling probes . The compound's solid-state stability (melting point 166-168°C) facilitates long-term storage and reliable use in automated synthesis platforms [2].

Organic Synthesis: Reliable Intermediate for Multi-Step Synthesis of Complex Molecules

The well-defined and high-yielding synthetic protocol for 3-bromo-N-cyclohexylbenzamide ensures its reliable availability for use as an intermediate in complex multi-step organic syntheses [1]. Its robust physical properties (e.g., high melting point) simplify purification via recrystallization, reducing the need for costly and time-consuming chromatographic separations . This makes it an attractive building block for both academic research labs and industrial process chemistry groups seeking to minimize synthetic bottlenecks [2].

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